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  • Product: 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride
  • CAS: 1707358-75-5

Core Science & Biosynthesis

Foundational

1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride Executive Summary This guide provides a comprehensive framework for the in vitro characte...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride

Executive Summary

This guide provides a comprehensive framework for the in vitro characterization of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride, a compound of significant interest due to its structural features common to centrally active therapeutic agents. The piperazine moiety is a well-established scaffold in medicinal chemistry, known for its interaction with a variety of neurotransmitter receptors and transporters.[1][2] This document outlines a strategic, multi-tiered experimental approach designed to thoroughly investigate the compound's mechanism of action, focusing on its potential interactions with serotonergic and dopaminergic systems. The protocols and rationale provided herein are grounded in established methodologies to ensure scientific rigor and data integrity, guiding researchers in generating a robust preclinical data package.

Introduction: The Scientific Rationale

The chemical structure of 1-(5-Fluoropyridin-2-yl)piperazine, featuring an arylpiperazine core, strongly suggests a potential affinity for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][2] Numerous therapeutic agents for psychiatric and neurological disorders share this structural motif. The introduction of a fluorine atom on the pyridine ring can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

This guide presents a systematic in vitro strategy to:

  • Determine the binding affinity of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride at a panel of relevant CNS targets.

  • Characterize the functional activity of the compound as an agonist, antagonist, or inverse agonist at identified primary targets.

  • Assess its potential interaction with neurotransmitter transporters.

This structured approach is designed to build a comprehensive pharmacological profile, providing critical insights into the compound's potential therapeutic applications and off-target liabilities.

Tier 1: Primary Target Identification via Receptor Binding Assays

The initial step is to determine the binding affinity of the compound across a focused panel of receptors. Radioligand binding assays are a gold-standard, high-throughput method for this purpose.[3][4][5]

Experimental Protocol: Radioligand Displacement Assay

Objective: To determine the equilibrium dissociation constant (Ki) of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride at key serotonin and dopamine receptor subtypes.

Methodology:

  • Target Selection: A primary screening panel should include receptors commonly targeted by arylpiperazine compounds: 5-HT1A, 5-HT2A, 5-HT7, D2, and D3 receptors.[3][4][5][6]

  • Membrane Preparation: Utilize commercially available cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK-293 or CHO cells).

  • Radioligand Selection: Choose a high-affinity radioligand specific for each receptor subtype (e.g., [3H]-WAY-100635 for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride.

    • Incubate to allow binding to reach equilibrium.

  • Detection:

    • Rapidly filter the assay mixture through a glass fiber filtermat to separate bound from unbound radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known non-labeled ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Data Presentation: Binding Affinity Profile
Target ReceptorRadioligandTest Compound Ki (nM)
5-HT1A[3H]-WAY-100635To be determined
5-HT2A[3H]-KetanserinTo be determined
5-HT7[3H]-5-CTTo be determined
D2[3H]-SpiperoneTo be determined
D3[3H]-SpiperoneTo be determined
Causality Behind Experimental Choices
  • Why Radioligand Binding? This technique provides direct evidence of a physical interaction between the compound and the receptor, offering a quantitative measure of affinity (Ki). It is a robust and well-validated method in pharmacology.

  • Why This Receptor Panel? The selection is based on the extensive literature on arylpiperazine derivatives, which frequently exhibit high affinity for these specific serotonin and dopamine receptor subtypes.[1][2] This focused approach maximizes the probability of identifying the primary targets early in the investigation.

Tier 2: Functional Characterization of Primary Targets

Once high-affinity targets are identified, the next crucial step is to determine the functional consequence of this binding. Is the compound an agonist, an antagonist, or an inverse agonist?

Experimental Protocol: G-Protein Activation Assay ([35S]GTPγS Binding)

Objective: To measure the ability of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride to stimulate G-protein activation through a GPCR of interest.

Methodology:

  • Principle: In the presence of an agonist, the GPCR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. Using a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.

  • Assay Setup:

    • Combine cell membranes expressing the target receptor, [35S]GTPγS, and varying concentrations of the test compound.

    • To assess antagonist activity, pre-incubate the membranes with the test compound before adding a known agonist.

  • Detection & Analysis:

    • Separate bound and free [35S]GTPγS via filtration.

    • Quantify bound radioactivity.

    • For agonist activity, plot the stimulated binding against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonist activity, perform a dose-response curve of a known agonist in the presence of fixed concentrations of the test compound to determine the Kb (equilibrium dissociation constant for an antagonist).

Experimental Protocol: Second Messenger Assays

Objective: To measure the downstream signaling effects of receptor activation or blockade.

Methodology:

  • cAMP Assays: For Gs or Gi-coupled receptors (e.g., 5-HT1A, D2), measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[7][8]

  • Calcium Mobilization Assays: For Gq-coupled receptors (e.g., 5-HT2A), monitor intracellular calcium flux using fluorescent calcium indicators (e.g., Fluo-4) in whole cells.

Data Presentation: Functional Activity Summary
Target ReceptorAssay TypeFunctional ActivityPotency (EC50/IC50/Kb in nM)Efficacy (Emax % vs. control)
e.g., 5-HT1A[35S]GTPγSAgonist/AntagonistTo be determinedTo be determined
e.g., 5-HT2ACalcium FluxAgonist/AntagonistTo be determinedTo be determined
Visualization: GPCR Signaling Workflow

GPCR_Signaling_Workflow cluster_agonist Agonist Activity cluster_antagonist Antagonist Activity Compound_Agonist 1-(5-Fluoropyridin-2-yl)piperazine (Agonist) GPCR_A GPCR (e.g., 5-HT1A) Compound_Agonist->GPCR_A Binds G_Protein_A G-Protein (GDP-bound) GPCR_A->G_Protein_A Activates G_Protein_Active_A G-Protein (GTP-bound) G_Protein_A->G_Protein_Active_A GDP/GTP Exchange Effector_A Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active_A->Effector_A Modulates Second_Messenger_A Second Messenger (e.g., ↓cAMP) Effector_A->Second_Messenger_A Generates/Inhibits Compound_Antagonist 1-(5-Fluoropyridin-2-yl)piperazine (Antagonist) GPCR_B GPCR (e.g., 5-HT2A) Compound_Antagonist->GPCR_B Binds & Blocks Endogenous_Ligand Endogenous Ligand (e.g., Serotonin) Endogenous_Ligand->GPCR_B Binding Prevented

Caption: Workflow for determining agonist versus antagonist activity at a GPCR.

Tier 3: Assessment of Neurotransmitter Transporter Interaction

Arylpiperazine derivatives can also interact with monoamine transporters. It is crucial to evaluate the compound's effect on the serotonin transporter (SERT) and dopamine transporter (DAT) to understand its full pharmacological profile.[9][10]

Experimental Protocol: Neurotransmitter Uptake Assay

Objective: To measure the inhibition of radiolabeled neurotransmitter uptake into cells expressing the respective transporter.

Methodology:

  • Cell Lines: Use cell lines stably expressing human SERT or DAT.

  • Assay Setup:

    • Pre-incubate the cells with varying concentrations of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride.

    • Add a fixed concentration of a radiolabeled substrate (e.g., [3H]-Serotonin for SERT, [3H]-Dopamine for DAT).

    • Incubate for a short period to allow for transporter-mediated uptake.

  • Detection & Analysis:

    • Terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC50 value for the inhibition of uptake.

Visualization: Transporter Inhibition Assay Workflow

Transporter_Inhibition_Workflow cluster_control Control (No Inhibitor) cluster_inhibited With Inhibitor Extracellular_C { Extracellular Space | [3H]-Neurotransmitter} Cell_C Intracellular Space Transporter (SERT/DAT) Extracellular_C:f0->Cell_C:f1 Uptake Extracellular_I { Extracellular Space | [3H]-Neurotransmitter} Cell_I Intracellular Space Transporter (SERT/DAT) Extracellular_I:f0->Cell_I:f1 Uptake Inhibited Compound 1-(5-Fluoropyridin-2-yl)piperazine Compound->Cell_I:f1 Blocks

Caption: Workflow for neurotransmitter uptake inhibition assay.

Conclusion and Future Directions

This guide provides a robust, step-wise approach to delineate the in vitro mechanism of action of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride. By systematically evaluating its binding affinity, functional activity, and transporter interactions, researchers can build a comprehensive pharmacological profile. The data generated will be instrumental in guiding further preclinical development, including in vivo efficacy studies and safety pharmacology assessments. A thorough understanding of the in vitro mechanism is the foundational pillar upon which successful drug discovery programs are built.

References

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - MDPI. (2023, May 17). Retrieved from [Link]

  • Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. (2021, January 26). Retrieved from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. (2025, August 06). Retrieved from [Link]

  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed. (2024, July 15). Retrieved from [Link]

  • Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight - Preprints.org. (2023, April 27). Retrieved from [Link]

  • In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure - ACS Publications. (2023, March 26). Retrieved from [Link]

  • Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight - PubMed. (2023, May 17). Retrieved from [Link]

  • In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy - PubMed. (2001, March 02). Retrieved from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Retrieved from [Link]

  • Discovery and in vitro Evaluation of Novel Serotonin 5‐HT2A Receptor Ligands Identified Through Virtual Screening | Request PDF - ResearchGate. (2025, October 17). Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

  • Piperazine - Wikipedia. Retrieved from [Link]

  • What is the mechanism of Piperazine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635. New PET tracers of serotonin 5-HT(1A) receptors - PubMed. (2014, October 06). Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Retrieved from [Link]

Sources

Exploratory

1-(5-Fluoropyridin-2-yl)piperazine Trihydrochloride: A Comprehensive Analysis of Structural Properties and Chemical Stability

An In-depth Technical Guide for Drug Development Professionals Abstract 1-(5-Fluoropyridin-2-yl)piperazine and its salt forms are pivotal building blocks in modern medicinal chemistry, frequently incorporated into novel...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

1-(5-Fluoropyridin-2-yl)piperazine and its salt forms are pivotal building blocks in modern medicinal chemistry, frequently incorporated into novel therapeutic agents targeting a range of diseases.[1] The trihydrochloride salt, in particular, offers advantages in terms of solubility and handling, but its successful integration into drug development pipelines hinges on a thorough understanding of its structural characteristics and chemical stability. This guide provides a detailed examination of these properties, offering field-proven insights and robust methodologies for its characterization and stability assessment. We will delve into the molecule's structural features, predict its stability profile based on its constituent moieties, and present detailed protocols for forced degradation studies, essential for developing stability-indicating analytical methods as mandated by regulatory bodies.

Core Structural and Physicochemical Properties

1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride is a heterocyclic compound featuring a fluorinated pyridine ring linked to a piperazine moiety. The presence of the fluorine atom can significantly alter the physicochemical properties of the molecule, influencing factors like metabolic stability and receptor binding affinity.[2] The trihydrochloride salt form is typically a crystalline solid, which enhances its stability and ease of handling compared to the free base.

Chemical Structure

The molecule's structure is defined by the covalent linkage of the C2 position of the 5-fluoropyridine ring to one of the nitrogen atoms of the piperazine ring. The trihydrochloride salt form indicates that the three nitrogen atoms (one on the pyridine ring and two in the piperazine ring) are protonated.

Caption: Chemical structure of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride.

Physicochemical Data Summary

A summary of the core properties is essential for any researcher handling this compound. The data presented below is compiled from various chemical information repositories.

PropertyValueSource
Chemical Name 1-(5-fluoropyridin-2-yl)piperazine trihydrochlorideN/A
Molecular Formula C₉H₁₅Cl₃FN₃[3]
Molecular Weight 302.60 g/mol N/A
CAS Number 1707358-75-5[4]
Appearance Typically a solid (e.g., Pale yellow)[5]
Canonical SMILES C1CN(CCN1)C2=NC=C(C=C2)F[3]
InChIKey DTAOJTXARNSWRJ-UHFFFAOYSA-N[3]

Chemical Stability Profile: Predictions and Considerations

A comprehensive understanding of a compound's stability is critical for defining storage conditions, formulation strategies, and shelf-life. While specific experimental data for this exact salt is limited in public literature, a robust stability profile can be predicted by analyzing its functional groups and related chemical classes.

  • Hygroscopicity: As a trihydrochloride salt, the compound is expected to be hygroscopic. It is crucial to store it in a tightly sealed container in a dry environment to prevent water absorption, which could lead to physical changes or chemical degradation.[6]

  • Thermal Stability: Piperazine and its derivatives generally exhibit good thermal stability.[7] However, elevated temperatures, especially in the presence of catalysts or impurities, can promote degradation.[7] Thermal stress testing is necessary to determine the acceptable temperature range for storage and processing.

  • Photostability: Compounds with aromatic rings, like pyridine, can be susceptible to photolytic degradation. Exposure to UV or high-intensity visible light may induce reactions. Photostability studies, as outlined in ICH guideline Q1B, are recommended. It is advisable to handle the material under reduced light conditions and store it in light-resistant containers.[8]

  • pH-Dependent Stability (Hydrolysis): The compound contains linkages that are generally stable to hydrolysis. However, extreme pH conditions (highly acidic or alkaline) combined with elevated temperatures could potentially force degradation. The stability across a range of pH values should be systematically evaluated.[9]

  • Oxidative Stability: The piperazine ring is often susceptible to oxidation, which can be catalyzed by metal ions.[7] The presence of atmospheric oxygen or oxidizing agents could lead to the formation of N-oxides or other degradation products. It is important to consider the use of inert atmosphere packaging for long-term storage.

  • Potential Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. As a hydrochloride salt, it will react with bases to form the free base. Contact with incompatible materials should be avoided during storage and formulation.[5]

Methodologies for Stability Assessment: A Practical Approach

To experimentally determine the chemical stability and develop a stability-indicating analytical method, a forced degradation study is indispensable.[10] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions.[9][10]

Forced Degradation Workflow

The primary goal is to induce approximately 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any potential degradation products can be reliably detected and resolved from the parent compound.[9]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution in appropriate solvent (e.g., Methanol/Water) split Aliquot into 6 Samples (Control, Acid, Base, Oxidative, Thermal, Photo) start->split control Control Sample (Stored at ambient temp, protected from light) acid Acid Hydrolysis (e.g., 0.1M HCl at 60°C) base Base Hydrolysis (e.g., 0.1M NaOH at 60°C) oxid Oxidation (e.g., 3% H₂O₂ at RT) thermal Thermal Stress (e.g., 80°C, solid state) photo Photolytic Stress (ICH Q1B conditions) hplc Analyze all samples by Stability-Indicating HPLC-UV/MS control->hplc neutralize Quench/Neutralize (If applicable) acid->neutralize base->neutralize oxid->neutralize thermal->hplc photo->hplc neutralize->hplc compare Compare stressed samples to control sample hplc->compare identify Characterize Degradants (Mass Balance, Peak Purity) compare->identify

Caption: Workflow for a comprehensive forced degradation study.

Recommended Parameters for Forced Degradation Studies

The following table provides a starting point for designing a forced degradation study. The conditions should be adjusted based on the observed extent of degradation.

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°CSimulates gastric environment and tests stability at low pH.[9]
Base Hydrolysis 0.1 M NaOH24 - 72 hours at 60°CEvaluates susceptibility to degradation in alkaline conditions.[9]
Oxidation 3% H₂O₂24 hours at Room TempAssesses susceptibility to oxidative degradation.[9]
Thermal Degradation 80°C (Solid & Solution)Up to 7 daysDetermines impact of heat during manufacturing and storage.[9]
Photodegradation ICH Q1B Option 1 or 2As per guidelineEvaluates light sensitivity for packaging and handling requirements.
Protocol: Development of a Stability-Indicating HPLC Method

A robust, stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone of any stability study. Its purpose is to separate the parent peak from all process impurities and degradation products.

1. Instrument & Columns:

  • HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector. A mass spectrometer (MS) is highly recommended for peak identification.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

2. Chromatographic Conditions (Example): The development of HPLC methods for piperazine derivatives is well-documented and can serve as a foundation.[11][12]

ParameterRecommended ConditionJustification
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Elution Start at 5% B, ramp to 95% B over 15 min, hold, re-equilibrateA gradient is necessary to elute both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 - 40°CImproves peak shape and run-to-run reproducibility.[12]
Detection Wavelength DAD scan (e.g., 210-400 nm); monitor at λmax (e.g., ~254 nm)DAD allows for peak purity assessment and selection of the optimal monitoring wavelength.
Injection Volume 5 - 10 µLStandard volume to avoid column overload.[12]

3. Method Validation:

  • Specificity: Analyze samples from the forced degradation study. The method is specific if all degradation product peaks are baseline resolved from the parent peak. Peak purity analysis using a DAD should be performed.

  • Linearity, Accuracy, Precision, LOD/LOQ: These parameters must be validated according to ICH Q2(R1) guidelines. Linearity should be established across a range of concentrations.[12][13]

Recommended Handling and Storage

Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride.

  • Storage: Store in a cool, dry, and well-ventilated area.[5][14] Keep containers tightly closed and protected from light.[8][14] For long-term storage, consider refrigeration (2-8°C) and packaging under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5] Avoid generating dust.[5] Handle in a well-ventilated area or a fume hood.[8] Wash hands thoroughly after handling.[5]

Conclusion

1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride is a valuable synthon for pharmaceutical research. While it possesses features that suggest good general stability, its hydrochloride salt nature implies a susceptibility to hygroscopicity, and the piperazine and fluoropyridine moieties indicate potential sensitivity to oxidation and light, respectively. The true stability profile can only be confirmed through rigorous experimental work. The methodologies and protocols outlined in this guide, particularly the systematic approach to forced degradation and HPLC method development, provide a robust framework for researchers to thoroughly characterize this compound. This ensures the generation of reliable data, which is fundamental to accelerating the drug development process and meeting regulatory expectations.

References

  • Apollo Scientific. 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Safety Data Sheet.
  • Tokyo Chemical Industry. SAFETY DATA SHEET.
  • MilliporeSigma. SAFETY DATA SHEET.
  • Merck Millipore. Safety Data Sheet.
  • Cayman Chemical. Safety Data Sheet - Piperazine.
  • AiFChem, an Xtalpi Company. 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride 96%.
  • Archer, R., et al. (2010). Analytical Methods for the simultaneous detection of piperazines and congenors in street samples of amphetamine type stimulants. Analytical Methods. Available at: [Link]

  • Dube, F. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Figshare. Available at: [Link]

  • PubChem. 1-(5-fluoropyridin-2-yl)piperazine dihydrochloride.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Wiergowski, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]

  • Shinde, N. G., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Chemistry.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • El-Kashef, H., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • PubChemLite. 1-(5-fluoropyridin-2-yl)piperazine (C9H12FN3). Available at: [Link]

  • Guidechem. 1-(5-fluoropyridin-2-yl)piperazine trihydrochloride Purchase (CAS 1707358-75-5).
  • Ni, Y., et al. (2016). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews. Available at: [Link]

  • Al-Hussain, S. A., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. Available at: [Link]

  • Freeman, G. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

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Foundational

Pharmacokinetics and bioavailability of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 1-(5-Fluoropyridin-2-yl)piperazine Trihydrochloride Introduction: Situating 1-(5-Fluoropyridin-2-yl)piperazine in Modern Drug Discovery 1-(5-Fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 1-(5-Fluoropyridin-2-yl)piperazine Trihydrochloride

Introduction: Situating 1-(5-Fluoropyridin-2-yl)piperazine in Modern Drug Discovery

1-(5-Fluoropyridin-2-yl)piperazine belongs to the arylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS).[1] The piperazine ring often imparts favorable physicochemical properties that can improve solubility and bioavailability, while the aryl group dictates receptor-binding specificity.[1] The inclusion of a fluorine atom on the pyridine ring is a deliberate medicinal chemistry strategy. Fluorination can modulate various absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved metabolic stability, enhanced membrane permeability, and better oral exposure.[2][3]

This guide provides a comprehensive technical overview of the key pharmacokinetic and bioavailability considerations for 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride. As a senior application scientist, the focus is not merely on procedural steps but on the underlying scientific rationale that governs the experimental design and data interpretation in the context of drug development.

Section 1: The Foundation - Physicochemical Properties and Their ADME Implications

The journey of a drug candidate through the body is fundamentally governed by its physicochemical properties. For 1-(5-Fluoropyridin-2-yl)piperazine, supplied as a trihydrochloride salt, these properties dictate its initial dissolution and subsequent absorption.

  • Solubility: The trihydrochloride salt form is designed to enhance aqueous solubility, a critical first step for dissolution in the gastrointestinal (GI) fluid following oral administration. Poor solubility is a primary reason for low oral bioavailability.[4]

  • Lipophilicity (LogP/LogD): The balance between hydrophilicity and lipophilicity is crucial. While adequate solubility is needed for dissolution, a sufficient degree of lipophilicity is required for the molecule to passively diffuse across the lipid-rich membranes of the intestinal epithelium.[5] The fluorine atom can increase lipophilicity, potentially improving membrane permeability.[2]

  • pKa: The ionization state of the piperazine nitrogens and the pyridine ring will influence both solubility and permeability across different pH environments of the GI tract. This is a critical parameter for predicting the site and extent of absorption.

The strategic placement of fluorine can significantly alter these properties, often leading to a more favorable ADME profile compared to non-fluorinated analogs.[3]

Section 2: The Core Pharmacokinetic Profile (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is central to predicting its efficacy and safety.

Absorption

Following oral administration, 1-(5-Fluoropyridin-2-yl)piperazine must be absorbed from the GI tract into the systemic circulation.

  • Mechanism: The primary route of absorption for many small molecules is passive transcellular diffusion.[5]

  • Efflux Transporters: A significant challenge to the absorption of many CNS-active drugs is their recognition by efflux transporters like P-glycoprotein (P-gp) located in the intestinal wall.[6] These transporters actively pump the drug back into the intestinal lumen, reducing net absorption and lowering bioavailability.[6] Piperazine derivatives can be substrates for P-gp, and co-administration with P-gp inhibitors has been shown to increase the bioavailability of certain drugs.[6]

Distribution

Once absorbed, the compound is distributed throughout the body via the bloodstream.

  • Plasma Protein Binding (PPB): The extent to which the compound binds to plasma proteins (e.g., albumin) is a key determinant of its distribution. Only the unbound fraction is free to distribute into tissues and exert a pharmacological effect.

  • Volume of Distribution (Vd): This parameter reflects the extent of tissue distribution. A large Vd suggests the compound distributes extensively into tissues rather than remaining in the plasma. For CNS-active agents, penetration across the blood-brain barrier (BBB) is essential. Arylpiperazine derivatives are often designed to achieve significant brain exposure.[1]

Metabolism

Metabolism, primarily in the liver, transforms the parent drug into metabolites that are more easily excreted.

  • Primary Metabolic Pathway: Piperazine derivatives predominantly undergo metabolism mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1] Common metabolic reactions include N-dealkylation, aromatic hydroxylation, and oxidation. The presence of fluorine can sometimes block sites of metabolism, increasing the compound's metabolic stability and half-life.[7]

cluster_Metabolism Generalized Metabolic Pathway for Arylpiperazines Parent Arylpiperazine (e.g., 1-(5-Fluoropyridin-2-yl)piperazine) Phase1 Phase I Metabolism (Oxidation, Hydroxylation) Parent->Phase1 CYP450 Enzymes (Liver) Phase2 Phase II Metabolism (Conjugation, e.g., Glucuronidation) Phase1->Phase2 Metabolites Polar, Water-Soluble Metabolites Phase1->Metabolites Phase2->Metabolites Excretion Excretion (Renal/Biliary) Metabolites->Excretion

Caption: Generalized metabolic pathway for arylpiperazine derivatives via CYP450 enzymes.[1]

Excretion

The parent compound and its metabolites are eliminated from the body, primarily through the kidneys (urine) and/or the liver (bile/feces). The rate of excretion, along with metabolism, determines the drug's half-life (t½).

Section 3: Bioavailability - The Measure of Circulatory Success

Absolute oral bioavailability (F%) is the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is a critical parameter that influences dose selection and therapeutic efficacy.

F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Low bioavailability (<10%) is a common issue in drug development and can be caused by:[6]

  • Poor Absorption: Due to low solubility or permeability.

  • First-Pass Metabolism: Extensive metabolism in the liver after absorption from the gut but before reaching systemic circulation.

  • Efflux Transporter Activity: As discussed, P-gp can significantly limit bioavailability.[6]

For novel compounds, achieving good oral bioavailability is a key milestone. For some piperazine-based compounds, bioavailability can be significantly improved by addressing these limiting factors.[4][8]

Section 4: Experimental Protocols - A Practical Guide

To determine the pharmacokinetic parameters and bioavailability, a series of well-controlled experiments are required. The protocols described here represent a self-validating system, incorporating necessary controls and standards for robust and reproducible data.

Protocol: In Vivo Oral Pharmacokinetic Study in Rats

This protocol outlines the essential steps for a preclinical PK study, the causality of which is to directly measure the drug's concentration in the bloodstream over time after oral administration.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) following a single oral dose.

Methodology:

  • Animal Acclimatization & Preparation:

    • Use male Sprague-Dawley rats (n=3-4 per time point).

    • Acclimatize animals for at least 3 days with free access to food and water.

    • Fast animals overnight (8-12 hours) before dosing to minimize variability in GI absorption. Water remains available.

  • Dosing:

    • Prepare the dosing formulation of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride in a suitable vehicle (e.g., water or 0.5% methylcellulose). The choice of vehicle is critical to ensure complete dissolution and stability.

    • Administer a single oral dose (e.g., 10 mg/kg) via oral gavage. Record the exact time of administration.

  • Blood Sampling:

    • Collect serial blood samples (~100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis. This prevents degradation of the analyte.

  • Bioanalysis:

    • Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method (see Protocol 4.2).

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

cluster_PK_Workflow Preclinical Oral Pharmacokinetic Study Workflow A Animal Acclimatization & Fasting B Oral Dosing (Gavage) A->B C Serial Blood Sampling (e.g., Tail Vein) B->C D Plasma Separation (Centrifugation) C->D E Sample Storage (-80°C) D->E F LC-MS/MS Bioanalysis E->F G Pharmacokinetic Parameter Calculation F->G

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.[1]

Protocol: LC-MS/MS Bioanalytical Method for Quantification

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[9][10]

Objective: To accurately and precisely quantify 1-(5-Fluoropyridin-2-yl)piperazine in rat plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

    • To 50 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution. The SIL-IS is crucial as it co-elutes with the analyte and corrects for variability during sample processing and matrix effects.[10]

    • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the clear supernatant to a 96-well plate for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Use a suitable column (e.g., C18 or HILIC) to achieve chromatographic separation of the analyte from endogenous matrix components. A gradient elution with mobile phases like water and acetonitrile containing a small amount of formic acid is typical.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the specific mass transitions (precursor ion → product ion) for both the analyte and the internal standard in the Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA/EMA). This is a self-validating step to ensure data integrity. Key parameters include:

      • Linearity: A calibration curve should be linear over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.[10]

      • Accuracy & Precision: Determined by analyzing QC samples at multiple concentration levels. Accuracy should be within ±15% (±20% at the lower limit of quantification, LLOQ) of the nominal value, and precision (%CV) should be ≤15% (≤20% at LLOQ).

      • Selectivity, Matrix Effect, and Stability.

cluster_Validation Key Bioanalytical Method Validation Parameters Core Reliable Quantification A Linearity & Range Core->A B Accuracy Core->B C Precision Core->C D Selectivity Core->D E Stability Core->E

Caption: Logical relationship of key method validation parameters.[10]

Section 5: Data Presentation and Interpretation

Quantitative data from pharmacokinetic studies are summarized in tables for clear comparison and interpretation. The following table presents representative data for arylpiperazine derivatives, illustrating the typical parameters evaluated.

Table 1: Representative Pharmacokinetic Parameters of Arylpiperazine Derivatives in Rats (Oral Administration)

ParameterSymbolCompound ACompound BUnitSignificance
Maximum ConcentrationCmax101.3 ± 29.5163.4ng/mLThe highest concentration the drug reaches in the blood.
Time to Max ConcentrationTmax0.58 ± 0.201.0hIndicates the rate of drug absorption.
Area Under the CurveAUC(0-t)239.1 ± 72.8652.8ng·h/mLRepresents the total drug exposure over time.
Elimination Half-Life2.50 ± 0.574.9hThe time it takes for the drug concentration to decrease by half.

Data are illustrative and based on representative arylpiperazine compounds from literature.[1]

Interpretation:

  • A low Tmax (like Compound A) suggests rapid absorption.

  • A high Cmax and AUC (like Compound B) indicate greater systemic exposure.

  • A longer t½ (like Compound B) suggests a slower elimination rate, which might allow for less frequent dosing.

Conclusion

The pharmacokinetic and bioavailability profile of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride is a critical component of its preclinical evaluation. As an arylpiperazine, it is expected to undergo hepatic metabolism, and its absorption and brain penetration may be influenced by efflux transporters. The strategic inclusion of fluorine is anticipated to favorably modulate its ADME properties. A thorough characterization using robust in vivo studies and validated bioanalytical methods, as detailed in this guide, is essential for drug development professionals to make informed decisions about the therapeutic potential of this and similar compounds. The data generated from these studies provide the foundation for dose selection in further efficacy and safety studies, ultimately guiding the path toward clinical application.

References

  • BenchChem. (2025). Comparative study of the pharmacokinetic properties of piperazine derivatives. Benchchem.
  • Lee, Y. J., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23. Retrieved from [Link]

  • Grifantini, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. ARPI.
  • Sibilo, J., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 467.
  • Hentzen, N., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(4), 336-340. Retrieved from [Link]

  • Wang, Y., et al. (2010). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Retrieved from [Link]

  • ECHA. (n.d.). 1-(5-fluoropyridin-2-yl)piperazine dihydrochloride — Chemical Substance Information.
  • Hentzen, N., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors With Improved Oral Exposure. ACS Medicinal Chemistry Letters.
  • NextSDS. (n.d.). 1-(5-Fluoropyridin-2-yl)piperidine — Chemical Substance Information.
  • De Ruiter, J., & Noggle, F. T. (2010). Analytical Methods for the Determination of Piperazines in Seized Exhibits. Analytical Methods, 2(3), 249-256. Retrieved from [Link]

  • Iskra-Jopa, J., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(2), 205-211. Retrieved from [Link]

  • BenchChem. (2025). High-Throughput Quantification of Piperazin-2-one in Biological Matrices using a Validated LC-MS/MS Method. BenchChem.
  • Lipka, E., & Vaccher, C. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis, 7(6), 743-762. Retrieved from [Link]

  • Grem, J. L. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chromatography B, 878(20), 1667-1680. Retrieved from [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. Retrieved from [Link]

  • Li, Y., et al. (2018). Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. European Journal of Medicinal Chemistry, 144, 456-467. Retrieved from [Link]

  • Basile, L., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(10), 1735-1743. Retrieved from [Link]

  • Baker, S. D., et al. (1998). Pharmacokinetic, oral bioavailability, and safety study of fluorouracil in patients treated with 776C85, an inactivator of dihydropyrimidine dehydrogenase. Journal of Clinical Oncology, 16(12), 3847-3855. Retrieved from [Link]

  • Shainer, I., et al. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics, 15(12), 2736. Retrieved from [Link]

  • Zmuda, P., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
  • Aida, J., et al. (2018). Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 61(20), 9205-9217. Retrieved from [Link]

  • Iacono, S. T., & Budy, S. M. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 14(5), 940. Retrieved from [Link]

  • Yamashita, Y., et al. (2025). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Cancer Agent, Dacarbazine, in Rats. Journal of Pharmaceutical Sciences and Research, 17(1), 132-140.
  • Axcelead Drug Discovery Partners. (n.d.). Example from nonclinical to clinical.
  • Chem-Impex. (n.d.). 1-(5-Chloropyridin-2-yl)piperazine. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Oral Absorption, Intestinal Metabolism and Human Oral Bioavailability. IntechOpen. Retrieved from [Link]

Sources

Exploratory

Toxicological Profiling of 1-(5-Fluoropyridin-2-yl)piperazine Trihydrochloride: A Preclinical Safety Guide

Executive Summary 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride (CAS: 1707358-75-5) is a highly versatile chemical building block frequently utilized in the synthesis of targeted therapeutics, including dihydrocera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride (CAS: 1707358-75-5) is a highly versatile chemical building block frequently utilized in the synthesis of targeted therapeutics, including dihydroceramide desaturase 1 (Des1) inhibitors and mechanistic target of rapamycin (mTOR) modulators[1]. As a secondary amine attached to a fluorinated heteroaromatic ring, this pharmacophore presents a unique set of physicochemical properties that directly dictate its toxicological liabilities.

As drug development professionals, we cannot treat building blocks as inert scaffolds. The piperazine core and the fluoropyridine moiety carry distinct, predictable safety risks—namely hERG channel blockade, drug-induced phospholipidosis (DIPL), and reactive metabolite formation. This whitepaper outlines a self-validating, causality-driven framework for the toxicological profiling of this specific chemical class.

Physicochemical Causality & Structural Alerts

To design an effective toxicology screen, we must first deconstruct the molecule's structural liabilities. The toxicological behavior of 1-(5-Fluoropyridin-2-yl)piperazine is governed by three distinct features:

  • The Piperazine Core (Cationic Amphiphilicity): Piperazines are classic basic amines. At physiological pH (7.4), the secondary amine is predominantly protonated. This cationic nature classifies many piperazine derivatives as Cationic Amphiphilic Drugs (CADs). CADs are notorious for two major liabilities: promiscuous binding to the human ether-à-go-go-related gene (hERG) potassium channel[2], and lysosomal trapping leading to Drug-Induced Phospholipidosis (DIPL)[3].

  • The 5-Fluoropyridin-2-yl Moiety (Metabolic Bioactivation): Medicinal chemists frequently use fluoropyridines to lower the pKa of adjacent amines and mitigate hERG liability[4]. However, this introduces a new risk: Cytochrome P450 (e.g., CYP3A4) mediated oxidative defluorination. This bioactivation can generate reactive quinone imine intermediates, leading to Time-Dependent Inhibition (TDI) of CYP enzymes and downstream hepatotoxicity[5][6].

  • The Trihydrochloride Salt: The 3HCl salt form ensures high aqueous solubility but creates highly acidic microenvironments in unbuffered solutions. If not properly neutralized during in vitro screening, it will cause artifactual, pH-driven cytotoxicity.

Table 1: Physicochemical & Predicted Toxicological Parameters
ParameterCharacteristicToxicological Implication
Molecular Formula C9H15Cl3FN3 (3HCl salt)High aqueous solubility; requires strict HEPES buffering in in vitro assays to prevent pH-driven false-positive cytotoxicity.
Basic Amine pKa ~ 8.5 - 9.0 (Piperazine)Predominantly protonated at pH 7.4. High risk for hERG channel blockade and lysosomal trapping (CAD phenotype).
Heteroaromatic Ring Electron-withdrawing (F-pyridine)Lowers piperazine basicity slightly; susceptible to CYP-mediated oxidative defluorination and reactive adduct formation.
Lipophilicity cLogP ~ 1.2 (Free base)Moderate lipophilicity reduces severe promiscuity, but the amphiphilic nature still drives DIPL risk.

Tier 1: In Vitro Cytotoxicity & Genotoxicity

The Causality: Before assessing target-specific or mechanism-specific toxicity, we must establish the baseline cellular health. Standard metabolic assays (like MTT) are highly prone to interference from basic amines. Therefore, we utilize High-Content Screening (HCS) to multiplex cell count, nuclear morphology, mitochondrial membrane potential, and membrane permeability. This prevents false positives in downstream assays by ensuring we are not evaluating mechanisms in already-dying cells.

Protocol: Multiplexed HCS Cytotoxicity Assay (Self-Validating System)
  • Cell Seeding: Seed HepG2 (human hepatoma) cells at 10,000 cells/well in a 384-well plate. Incubate for 24h at 37°C, 5% CO2.

  • Compound Preparation: Dissolve the trihydrochloride salt in DMSO to a 10 mM stock. Dilute in HEPES-buffered media (critical for neutralizing the 3HCl salt) to achieve an 8-point dose-response curve (0.1 μM to 100 μM). Final DMSO concentration must remain < 0.5%.

  • System Controls:

    • Negative Control: Vehicle (0.5% DMSO).

    • Positive Control: Chlorpromazine (a known hepatotoxic CAD).

  • Staining & Exposure: After 72h of compound exposure, add a live-cell dye cocktail containing Hoechst 33342 (nuclear area/count), TMRM (mitochondrial potential), and BOBO-3 (plasma membrane permeability).

  • Imaging & Validation: Image using an automated epifluorescence microscope.

    • Self-Validation Criteria: The assay is only deemed valid if the Chlorpromazine IC50 falls strictly between 10–30 μM.

Workflow Start 1-(5-Fluoropyridin-2-yl)piperazine Toxicology Profiling Tier1 Tier 1: Cytotoxicity & Genotoxicity (HCS, Mini-Ames) Start->Tier1 Tier2 Tier 2: ADME-Tox & Bioactivation (GSH Trapping, CYP TDI) Tier1->Tier2 Tier3 Tier 3: hERG & Phospholipidosis (Patch-Clamp, LPLA2) Tier2->Tier3 Decision Go/No-Go Decision Lead Optimization Tier3->Decision

Figure 1: Hierarchical toxicological profiling workflow for fluoropyridinyl-piperazine derivatives.

Tier 2: ADME-Tox & Reactive Metabolite Trapping

The Causality: The 5-fluoropyridine ring is highly susceptible to CYP3A4-mediated bioactivation. If the ring is oxidized, it can lose the fluorine atom and form a reactive electrophile (e.g., a quinone imine) that covalently binds to hepatic proteins, causing idiosyncratic toxicity[5]. We utilize Glutathione (GSH) trapping combined with High-Resolution Mass Spectrometry (HRMS) to intercept and quantify these short-lived, toxic species.

Protocol: GSH Trapping and CYP Bioactivation Assay
  • Incubation Matrix: Mix Human Liver Microsomes (HLM, 1 mg/mL protein) with 10 μM of the test compound, 5 mM GSH, and 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • System Controls:

    • Negative Control: Verapamil (metabolized, but forms no reactive adducts).

    • Positive Control: Tienilic acid (rapidly forms reactive intermediates).

  • Termination: Quench the reaction with 2 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-HRMS Analysis & Validation: Analyze the supernatant using LC-QTOF-MS. Scan for the neutral loss of 129 Da (characteristic of GSH adducts) and mass shifts corresponding to oxidative defluorination (+O, -HF).

    • Self-Validation Criteria: Tienilic acid must demonstrate >50% GSH adduct formation relative to parent depletion for the run to be accepted.

Tier 3: Cardiovascular Safety (hERG) & Lysosomal Trapping (DIPL)

The Causality: The basic piperazine nitrogen is a known pharmacophore for binding to the inner cavity of the hERG potassium channel, which can cause fatal QT prolongation[2][4]. Furthermore, as a Cationic Amphiphilic Drug (CAD), the unprotonated fraction of the molecule diffuses across cell membranes and enters the acidic environment of the lysosome (pH 4.5). There, it becomes fully protonated and trapped. This massive accumulation directly inhibits Lysosomal Phospholipase A2 (LPLA2), halting lipid metabolism and causing Drug-Induced Phospholipidosis (DIPL)[3][7].

Protocol: Automated Patch-Clamp hERG Assay
  • Cell Preparation: Utilize CHO cells stably expressing the hERG channel, harvested at 70% confluency.

  • Electrophysiology: Using a planar patch-clamp system, establish a whole-cell configuration. Apply a voltage step protocol (depolarization to +20 mV for 2s, repolarization to -50 mV) to elicit hERG tail currents.

  • Dosing: Perfuse the test compound at escalating doses (1, 3, 10, 30 μM) in the extracellular solution.

  • Validation: Use E-4031 (100 nM) as a positive control. The assay is valid only if E-4031 inhibits >90% of the tail current.

Protocol: LPLA2 Inhibition Assay (DIPL Predictor)
  • Enzyme Reaction: Incubate recombinant human LPLA2 with a fluorogenic phospholipid substrate (NBD-PE) in a sodium acetate buffer adjusted to pH 4.5 (mimicking the lysosomal microenvironment).

  • Inhibition: Add the test compound at 10 μM.

  • Readout & Validation: Measure fluorescence (Ex 460 nm / Em 534 nm). A reduction in fluorescence indicates LPLA2 inhibition.

    • Self-Validation Criteria: Amiodarone (10 μM), a known DIPL inducer, must show >70% enzyme inhibition.

DIPL CAD Piperazine Derivative (Neutral Form) Endosome Lysosomal Entry (pH 4.5 - 5.0) CAD->Endosome Protonation Protonation of Piperazine N Endosome->Protonation Trapping Lysosomal Trapping (Cationic Form) Protonation->Trapping LPLA2 Inhibition of LPLA2 (Phospholipase A2) Trapping->LPLA2 DIPL_Result Drug-Induced Phospholipidosis LPLA2->DIPL_Result

Figure 2: Mechanism of Drug-Induced Phospholipidosis (DIPL) by basic piperazine amines.

Table 2: Preclinical Toxicology Assay Acceptance Criteria
AssayTarget MetricPositive ControlAcceptance / Validation Criteria
HCS Cytotoxicity IC50 (Cell Viability)ChlorpromazineAssay valid if Control IC50 = 10-30 μM. Compound acceptable if IC50 > 50 μM.
GSH Trapping % Adduct FormationTienilic AcidAssay valid if Control > 50% adducts. Compound acceptable if no +O/-HF adducts detected.
hERG Patch-Clamp IC50 (Tail Current)E-4031 (100 nM)Assay valid if Control > 90% inhibition. Compound acceptable if IC50 > 30 μM.
LPLA2 Inhibition % Enzyme InhibitionAmiodarone (10 μM)Assay valid if Control > 70% inhibition. Compound acceptable if < 20% inhibition at 10 μM.

References

  • WO2019140188A1 - Inhibitors of dihydroceramide desaturase for treating disease Source: Google Patents URL
  • Global Analysis Reveals Families of Chemical Motifs Enriched for hERG Inhibitors Source: PLOS One URL:[Link]

  • CHAPTER 18: Drug-induced Phospholipidosis Source: The Royal Society of Chemistry URL:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL:[Link]

  • Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Metabolism and Bioactivation: It's Time to Expect the Unexpected Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis Source: PMC (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride solubility issues in DMSO and aqueous buffers

Welcome to the Technical Support Center for 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the complex physicochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the complex physicochemical behaviors of this compound.

Working with poly-hydrochloride salts of lipophilic bases often presents a paradox: the salt form is intended to enhance aqueous solubility, yet it frequently causes unexpected precipitation in aprotic solvents (like DMSO) and induces "pH shock" in aqueous buffers. This guide breaks down the thermodynamic and kinetic causality behind these issues and provides self-validating protocols to ensure your assays remain robust and reproducible.

Part 1: Physicochemical Profiling

To troubleshoot solubility, we must first understand the molecular forces at play. The trihydrochloride nature of this compound means that for every molecule of the fluoropyridine-piperazine base, there are three equivalents of hydrochloric acid (HCl) bound in the crystal lattice.

Table 1: Physicochemical Properties & Solubility Impact

ParameterValueMechanistic Impact on Solubility
Salt Form Trihydrochloride (3 HCl)High crystal lattice energy. Yields a highly acidic microenvironment upon dissolution, capable of overwhelming weak buffers.
pKa (Piperazine NH) ~9.73 Deprotonation at pH > 8.0 leads to rapid precipitation of the highly lipophilic free base.
pKa (Pyridine NH+) ~5.35Affects solubility in mildly acidic conditions; remains fully protonated in low pH environments.
DMSO Requirement Anhydrous (<0.1% H₂O)Prevents moisture-induced disruption of the solvent's hydrogen-bonding network, which otherwise causes precipitation .
Aqueous Solubility High (>50 mg/mL)Excellent in pure water, but highly dependent on the buffering capacity of the diluent to prevent localized free-base formation.

Part 2: Troubleshooting DMSO Stock Solutions

Q1: Why is my trihydrochloride powder failing to dissolve completely in fresh DMSO, or why does a previously clear stock become cloudy? The Causality: Trihydrochloride salts possess immense crystal lattice energies. While DMSO is a highly polar aprotic solvent excellent at solvating cations, it is sterically hindered from effectively solvating multiple chloride anions. Furthermore, DMSO is fiercely hygroscopic. If your DMSO has absorbed atmospheric moisture (even 2-5% by volume), the water alters the solvent's dielectric properties. This forces the hydrogen-bonding network to become more structured, inducing supersaturation and subsequent precipitation of the dissolved hydrochloride salt .

Q2: How can I successfully prepare and validate a stable DMSO stock solution? The Protocol (Self-Validating):

  • Solvent Selection: Always use a fresh, unopened ampoule of anhydrous DMSO (<0.1% water).

  • Dissolution: Add the required volume of DMSO to reach your target concentration (e.g., 50 mM).

  • Thermal & Acoustic Energy: Warm the vial to 37°C in a water bath and sonicate for 10 minutes.

    • Self-Validation Check: If the solution clears, the initial barrier was purely kinetic (lattice energy). If the solution remains cloudy or a fine suspension persists, your DMSO has likely absorbed moisture, and the compound has permanently crashed out. Discard and start over.

  • Storage: Immediately aliquot the clear stock into single-use tubes and store at -20°C. DMSO freezes at 18.5°C; opening a cold vial introduces condensation. Single-use aliquots prevent freeze-thaw moisture accumulation.

G Start 1-(5-Fluoropyridin-2-yl)piperazine Trihydrochloride DMSO Add Anhydrous DMSO (<0.1% water) Start->DMSO Warm Warm (37°C) & Sonicate (10 mins) DMSO->Warm Inspect Visual Inspection Warm->Inspect Clear Clear Solution (Lattice Energy Overcome) Inspect->Clear Solvated Cloudy Persistent Precipitate (Moisture Contamination) Inspect->Cloudy Insoluble Aliquot Aliquot & Store at -20°C (Avoid Freeze-Thaw) Clear->Aliquot Discard Discard & Use Fresh Anhydrous DMSO Cloudy->Discard

Self-validating workflow for DMSO stock preparation and troubleshooting.

Part 3: Aqueous Buffer Dilution & "pH Shock"

Q3: When diluting my DMSO stock into PBS (pH 7.4), I observe immediate cloudiness. What is the mechanism behind this? The Causality: This is a classic case of "pH shock" combined with localized supersaturation. Because the compound is a trihydrochloride salt, it releases three equivalents of protons (H⁺) upon aqueous solvation. Standard PBS (usually 10 mM phosphate) lacks the buffering capacity to absorb this acid load, causing the local microenvironment's pH to plummet. If you attempt to rapidly neutralize the solution back to pH 7.4 using a strong base (like NaOH), you risk overshooting the pH locally. At pH > 8.0, the piperazine nitrogen (pKa ~9.73) begins to deprotonate, converting the highly soluble salt into the highly lipophilic, insoluble free base .

Q4: What is the optimal protocol for diluting this compound into aqueous assays? The Protocol (Self-Validating):

  • Buffer Selection: Replace standard PBS with a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4) to absorb the excess HCl without drastic pH swings.

  • Temperature Matching: Pre-warm the buffer to 37°C to increase the kinetic solubility limit during the solvent transition.

  • Dropwise Addition: Place the buffer on a vigorous vortex mixer. Add the DMSO stock dropwise into the center of the vortex.

    • Self-Validation Check: A transient, milky cloudiness that disappears within 2 seconds indicates successful dispersion of localized supersaturation. If the cloudiness persists, the buffer capacity has been breached, and the free base has precipitated.

  • pH Verification: Measure the final pH. If adjustment is necessary, use dilute 0.1 M NaOH and adjust dropwise, ensuring the pH never exceeds 7.8.

G Stock DMSO Stock (Aliquot Thawed) Mix Dropwise Addition + Vigorous Vortexing Stock->Mix Buffer High-Capacity Buffer (e.g., 100mM HEPES) Buffer->Mix pHCheck Monitor pH Drop (Due to 3x HCl) Mix->pHCheck Adjust Careful Neutralization (Avoid pH > 8.0) pHCheck->Adjust If pH < 7.0 Final Stable Aqueous Working Solution pHCheck->Final If pH 7.0-7.4 Adjust->Final

Mechanism-driven protocol for aqueous buffer dilution avoiding pH shock.

References

  • Wikipedia Contributors. "Piperazine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53326961, 1-(Piperidin-4-YL)piperazine trihydrochloride." PubChem. Available at:[Link]

Optimization

Technical Support Center: Synthesis of 1-(5-Fluoropyridin-2-yl)piperazine Trihydrochloride

Welcome to the technical support center for the synthesis of 1-(5-Fluoropyridin-2-yl)piperazine Trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(5-Fluoropyridin-2-yl)piperazine Trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic procedure. Here, we address common challenges and provide in-depth, experience-driven solutions to improve your reaction yield and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Low Yield of the Final Product: What are the common causes and how can I improve it?

A lower-than-expected yield is a frequent issue in multi-step syntheses. For the preparation of 1-(5-Fluoropyridin-2-yl)piperazine, several factors can contribute to this problem. The primary reaction is a nucleophilic aromatic substitution (SNAr) between 2-chloro-5-fluoropyridine and piperazine.

Common Causes and Solutions:

  • Incomplete Reaction: The SNAr reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can lead to side reactions and decomposition. A reflux in a suitable solvent like acetonitrile is often employed.

      • Reagent Stoichiometry: Using an excess of piperazine can drive the reaction to completion. However, this will necessitate a more rigorous purification process to remove the unreacted piperazine.[1]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Disubstitution: Piperazine has two secondary amine groups, and disubstitution (reaction of two molecules of 2-chloro-5-fluoropyridine with one molecule of piperazine) can occur. To minimize this, use a significant excess of piperazine.

      • Base-Induced Side Reactions: The basicity of piperazine can lead to unwanted side reactions.[2] While piperazine itself acts as a base to neutralize the HCl generated during the reaction, the addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) can sometimes be beneficial.[3][4]

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Troubleshooting:

      • Extraction: Ensure the pH of the aqueous layer is appropriately adjusted during extraction to maximize the partitioning of the product into the organic layer. Since the product is a base, the aqueous layer should be made basic before extraction with an organic solvent.

      • Purification: Recrystallization is a common method for purifying the hydrochloride salt of the product.[5] Careful selection of the recrystallization solvent system is crucial to minimize product loss. A mixed solvent system, such as methanol/water, can be effective.[5] Washing the solid product with a dilute acid solution can help remove unreacted piperazine as its more water-soluble salt.[6]

Difficulty in Removing Unreacted Piperazine: How can I effectively purify my product?

The use of excess piperazine to drive the reaction forward often leads to challenges in its removal from the final product.

Purification Strategies:

  • Acid-Base Extraction: This is the most common and effective method.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic piperazine and the desired product, transferring them to the aqueous layer as their hydrochloride salts.

    • Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to deprotonate the amines.

    • Extract the free bases back into an organic solvent.

    • To isolate the trihydrochloride salt of the desired product, bubble dry HCl gas through the organic solution or add a solution of HCl in an organic solvent (e.g., HCl in ether or isopropanol).

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.[5] The choice of solvent is critical and should be determined experimentally. The hydrochloride salt of 1-(5-Fluoropyridin-2-yl)piperazine is often a crystalline solid.[7]

  • Column Chromatography: While less common for this specific compound on a large scale due to the basic nature of piperazine, silica gel chromatography can be used for small-scale purification. A solvent system containing a small amount of a basic modifier (e.g., triethylamine) may be necessary to prevent tailing of the amine compounds on the silica gel.

Formation of the Trihydrochloride Salt: Why is it formed and how do I control it?

1-(5-Fluoropyridin-2-yl)piperazine has three basic nitrogen atoms: the two nitrogens of the piperazine ring and the pyridine nitrogen. In the presence of a sufficient amount of hydrochloric acid, all three can be protonated to form the trihydrochloride salt.

Controlling Salt Formation:

  • Stoichiometry of Acid: The formation of the mono-, di-, or trihydrochloride salt depends on the stoichiometry of the acid used during the final salt formation step. To obtain the trihydrochloride salt, at least three equivalents of HCl must be used.

  • pH Control: During work-up, carefully controlling the pH is essential. If the goal is to isolate the free base, the pH must be raised sufficiently to deprotonate all three nitrogen atoms.

Reaction Monitoring: What is the best way to track the progress of the synthesis?

Effective reaction monitoring is key to optimizing reaction time and preventing the formation of byproducts.

Recommended Techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to monitor the disappearance of the starting material (2-chloro-5-fluoropyridine) and the appearance of the product. A suitable mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine to improve the spot shape of the amines.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to monitor the reaction, providing information on the molecular weight of the components in the reaction mixture.

Experimental Protocols

Optimized Synthesis of 1-(5-Fluoropyridin-2-yl)piperazine

This protocol is designed to maximize yield by using an excess of piperazine.

Materials:

  • 2-chloro-5-fluoropyridine

  • Piperazine (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Hydrochloric Acid (gas or solution in an organic solvent)

Procedure:

  • To a solution of piperazine (5 equivalents) in acetonitrile, add 2-chloro-5-fluoropyridine (1 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Extract the organic layer with 1M HCl.

  • Combine the acidic aqueous layers and wash with dichloromethane to remove any non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify with a concentrated NaOH solution until the pH is >12.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • To the filtered organic solution, add a solution of HCl in an appropriate solvent (e.g., diethyl ether, isopropanol) or bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification A 2-chloro-5-fluoropyridine C Reflux in Acetonitrile A->C B Piperazine (excess) B->C D Solvent Removal C->D Reaction Completion E Acid-Base Extraction D->E F Salt Formation (HCl) E->F G Filtration & Drying F->G H 1-(5-Fluoropyridin-2-yl)piperazine Trihydrochloride G->H

Caption: General workflow for the synthesis of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride.

Data Summary

ParameterRecommended ConditionRationale
Solvent AcetonitrileGood solubility for reactants and suitable boiling point for reflux.
Temperature Reflux (~82 °C)Increases reaction rate.
Piperazine Equivalents 3-5 equivalentsDrives the reaction to completion and minimizes disubstitution.
Work-up Acid-Base ExtractionEffectively separates the basic product from non-basic impurities and excess piperazine.
Purification Recrystallization/PrecipitationYields the hydrochloride salt in a pure, solid form.[5]
Troubleshooting Decision Tree

Troubleshooting start Low Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions workup_loss Loss During Work-up? start->workup_loss incomplete_reaction->side_reactions No extend_time Extend Reaction Time incomplete_reaction->extend_time Yes side_reactions->workup_loss No use_base Consider Adding K₂CO₃ side_reactions->use_base Yes optimize_extraction Optimize Extraction pH workup_loss->optimize_extraction Yes optimize_recrystallization Optimize Recrystallization Solvent increase_temp Increase Temperature extend_time->increase_temp increase_piperazine Increase Piperazine Excess increase_temp->increase_piperazine optimize_extraction->optimize_recrystallization

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Thieme. Available at: [Link]

  • Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotecting reagent. Tetrahedron Letters, 40(23), 4447-4450.
  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
  • Various Authors. (n.d.). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • Various Authors. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 20, 2697-2704.
  • ECHA. (n.d.). 1-(5-fluoropyridin-2-yl)piperazine dihydrochloride. European Chemicals Agency. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Various Authors. (2021).
  • Various Authors. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5779.
  • Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Various Authors. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4337.
  • Various Authors. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. Available at: [Link]

  • Various Authors. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry, 264, 116010.
  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • BenchChem. (2025). Purifying 1-(2,3-Dichlorophenyl)
  • Various Authors. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369335.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Various Authors. (n.d.).
  • Various Authors. (2015). How do I remove piperazine from the solid compound?. ResearchGate. Available at: [Link]

  • Various Authors. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1049380.
  • Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.

Sources

Troubleshooting

Troubleshooting common impurities in 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride batches

Welcome to the Technical Support Center for 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride (CAS: 1707358-75-5) [1]. This guide is designed for process chemists and drug development scientists who are scaling up or t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride (CAS: 1707358-75-5) [1]. This guide is designed for process chemists and drug development scientists who are scaling up or troubleshooting the synthesis of this critical pharmaceutical intermediate.

Below, you will find mechanistic insights, analytical impurity profiling, troubleshooting FAQs, and validated experimental protocols to ensure batch-to-batch reproducibility.

Executive Overview & Synthesis Causality

The synthesis of 1-(5-fluoropyridin-2-yl)piperazine relies on a Nucleophilic Aromatic Substitution (SNAr) [2]. The reaction typically utilizes 2-chloro-5-fluoropyridine and a piperazine source.

Mechanistic Insights:

  • Regioselectivity: The pyridine nitrogen acts as a strong electron-withdrawing group, highly activating the ortho position (C2) for nucleophilic attack. The meta position (C5) is significantly less activated, ensuring the piperazine selectively displaces the chlorine atom rather than the fluorine atom.

  • Reagent Selection (Boc-Piperazine vs. Free Piperazine): While using a large excess of unprotected piperazine is cheaper, it inevitably leads to bis-alkylation (dimer formation). Using mono-Boc-protected piperazine forces a 1:1 stoichiometry, completely eliminating the dimer impurity at the cost of requiring a subsequent deprotection step.

  • Salt Stoichiometry: The free base contains three nitrogen atoms: the highly basic aliphatic piperazine nitrogen (N4), the poorly basic aniline-like piperazine nitrogen (N1), and the pyridine nitrogen. Forming the trihydrochloride salt requires forcing protonation on all three centers using a large excess of anhydrous HCl. Because the N1 and pyridine nitrogens are weakly basic, the resulting trihydrochloride salt is highly hygroscopic and prone to HCl outgassing if exposed to ambient moisture.

Impurity Profiling & Analytical Markers

When a batch fails QC specifications, LC-MS analysis is the most rapid way to identify the root cause. Below is a summary of the most common impurities encountered during this workflow.

Impurity NameCausality / OriginAnalytical Marker (LC-MS)Recommended Limit
2-Chloro-5-fluoropyridine Unreacted starting material (incomplete SNAr).m/z 132 / 134 [M+H]⁺< 0.10%
1,4-bis(5-fluoropyridin-2-yl)piperazine Bis-alkylation (occurs if unprotected piperazine is used).m/z 277 [M+H]⁺< 0.15%
4-Boc-1-(5-fluoropyridin-2-yl)piperazine Incomplete deprotection during salt formation.m/z 282 [M+H]⁺< 0.10%
5-Fluoropyridin-2-ol Hydrolysis of starting material due to wet solvents/base.m/z 114 [M+H]⁺< 0.50%

Troubleshooting FAQs

Q1: My LC-MS shows a significant peak at m/z 277. Why is my batch failing for the bis-alkylation dimer? A: This occurs when unprotected piperazine is used, and the intermediate 1-(5-fluoropyridin-2-yl)piperazine acts as a nucleophile to attack a second molecule of 2-chloro-5-fluoropyridine. Fix: Switch your protocol to use Boc-piperazine . If you must use unprotected piperazine for cost reasons, increase the piperazine equivalents to ≥5.0 eq and add the 2-chloro-5-fluoropyridine dropwise to maximize the local concentration of the amine.

Q2: The final trihydrochloride salt is gummy, highly hygroscopic, and failing assay (<95%). How do I fix this? A: The trihydrochloride salt is inherently unstable in the presence of moisture because the third equivalent of HCl is weakly bound. If water is present during the crystallization, or if the product is filtered in high humidity, it will lose HCl and absorb water, forming a gummy dihydrochloride/hydrate mixture. Fix: Ensure the deprotection/salt formation step is strictly anhydrous. Use 4M HCl in dioxane or anhydrous isopropanol (IPA). Wash the final filter cake with cold, anhydrous diethyl ether or MTBE, and dry immediately in a vacuum oven at 40°C with a nitrogen bleed.

Q3: I am seeing a mass of m/z 282 in the final product. What is this? A: This is the residual Boc-protected intermediate (4-Boc-1-(5-fluoropyridin-2-yl)piperazine). Your deprotection step did not go to completion. Fix: Increase the equivalents of anhydrous HCl (aim for 5-10 eq) and extend the reaction time. Do not increase the temperature above 50°C, as this can cause degradation of the pyridine ring.

Validated Experimental Protocols

Protocol A: SNAr Synthesis of 4-Boc-1-(5-fluoropyridin-2-yl)piperazine
  • Setup: Charge a dry, nitrogen-flushed reactor with 2-chloro-5-fluoropyridine (1.0 eq) and Boc-piperazine (1.1 eq).

  • Solvent & Base: Add anhydrous Dimethylformamide (DMF) (5 volumes) followed by anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Heat the suspension to 90°C with vigorous stirring for 12-16 hours.

  • IPC (In-Process Control): Sample the reaction and check by HPLC/LC-MS. Proceed when unreacted 2-chloro-5-fluoropyridine is <1%.

  • Workup: Cool to room temperature. Quench into ice water (15 volumes) to precipitate the product. Filter the solid, wash with distilled water (3 x 2 volumes), and dry under vacuum at 45°C to afford the Boc-protected intermediate as an off-white solid.

Protocol B: Deprotection and Trihydrochloride Salt Formation
  • Setup: Suspend the Boc-protected intermediate from Protocol A (1.0 eq) in anhydrous Isopropanol (IPA) (4 volumes).

  • Deprotection: Slowly add a solution of 4M HCl in Dioxane (6.0 eq). The suspension will initially clear, then a heavy white precipitate will form as the trihydrochloride salt crashes out.

  • Maturation: Stir at room temperature for 4 hours under a nitrogen atmosphere.

  • Isolation: Filter the highly hygroscopic solid rapidly under a blanket of dry nitrogen. Wash the cake with cold, anhydrous MTBE (2 x 2 volumes).

  • Drying: Immediately transfer the solid to a vacuum desiccator or vacuum oven (40°C) and dry to constant weight. Store in tightly sealed amber bottles over desiccant.

Process Workflows

G SM1 2-Chloro-5-fluoropyridine SNAr SNAr Reaction (K2CO3, DMF, 90°C) SM1->SNAr SM2 Boc-Piperazine SM2->SNAr Int1 Boc-Protected Intermediate SNAr->Int1 Imp1 Bis-alkylation Dimer (If unprotected piperazine used) SNAr->Imp1 Side Reaction Deprot Deprotection & Salt Formation (HCl in Dioxane/IPA) Int1->Deprot Product 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride Deprot->Product Imp2 Incomplete Deprotection (Residual Boc) Deprot->Imp2 Incomplete Rxn

Figure 1: SNAr synthetic pathway and primary impurity formation nodes.

Workflow Start Batch Fails QC Specs Check1 Check LC-MS for m/z 282 (Residual Boc) Start->Check1 Action1 Increase HCl equivalents or reaction time Check1->Action1 Yes Check2 Check for m/z 277 (Bis-alkylation Dimer) Check1->Check2 No Action2 Switch to Boc-piperazine or increase piperazine excess Check2->Action2 Yes Check3 Hygroscopic / Gummy Solid? Check2->Check3 No Action3 Recrystallize from EtOH/EtOAc Ensure anhydrous conditions Check3->Action3 Yes

Figure 2: Troubleshooting decision tree for batch QC failures.

References

  • Romanelli MN, Braconi L, Gabellini A, Manetti D, Marotta G, Teodori E. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023 Dec 21;29(1):68. doi: 10.3390/molecules29010068. PMID: 38202651; PMCID: PMC10780301. Available at:[Link]

Optimization

Technical Support Diagnostic Hub: HPLC Optimization for 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 1-(5-Fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride .

Because this molecule features a highly basic piperazine ring, a basic pyridine nitrogen, an electronegative fluorine atom, and is formulated as a highly polar trihydrochloride salt, it presents two classical chromatographic challenges: catastrophic loss of retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary interactions.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my compound elute in the void volume (k' < 1) on a standard C18 column?

The Causality: 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride dissociates in aqueous mobile phases into a highly polar, multi-protonated cation. At standard acidic mobile phase conditions (pH 2–4), the basic amines (pKa ~9-10 for piperazine) are fully ionized[1]. Ionized analytes are highly hydrophilic and partition poorly into the hydrophobic C18 stationary phase, leading to co-elution with the solvent front[2]. The Resolution: You must alter the retention mechanism. You can either:

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC utilizes a high-organic mobile phase (e.g., >70% Acetonitrile) to form a water-enriched layer on a polar stationary phase, retaining polar salts via hydrophilic partitioning and ion-exchange[3][4].

  • Use High-pH Reversed-Phase: Raise the mobile phase pH to ~10.5 (using ammonia or bicarbonate) on a hybrid-silica column (e.g., BEH technology) to deprotonate the piperazine nitrogens, rendering the molecule neutral and hydrophobic enough to retain on a C18 column[1][5].

Q2: I am getting severe peak tailing (Tailing Factor > 2.0). How do I fix this?

The Causality: Peak tailing for basic compounds is primarily driven by secondary interactions between the positively charged piperazine nitrogens and unreacted, acidic silanol groups (Si-OH) on the silica stationary phase[6]. At mid-pH (pH 5–7), these silanols are ionized (Si-O⁻), creating a strong cation-exchange retention mechanism that competes with standard partitioning, causing the peak to drag or tail[7]. The Resolution:

  • Buffer Optimization: Increase the buffer concentration (e.g., from 5 mM to 20 mM ammonium formate) to mask residual silanols and disrupt the electrostatic interactions[7][8].

  • Mobile Phase Additives: Add a competitive amine, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA strongly binds to active silanols, saturating them and preventing the piperazine analyte from interacting, which sharply reduces the tailing factor[9].

  • Column Selection: Utilize heavily endcapped columns, positively charged surface columns, or modern Type B hybrid silica columns designed to minimize silanol activity[1][2][6].

Q3: How does the fluorine substituent affect my method development?

The Causality: The fluorine atom on the pyridine ring is highly electronegative. While it slightly reduces the basicity of the adjacent pyridine nitrogen via inductive effects, it also opens the door for specific fluorophilic interactions. The Resolution: If resolving this compound from structurally similar fluorinated impurities is required, consider using a Pentafluorophenyl (PFP) stationary phase. PFP columns offer unique selectivity through dipole-dipole, π-π, and charge-transfer interactions that specifically recognize halogenated aromatics[3].

Part 2: Mechanistic Workflows & Visualizations

To systematically resolve retention and peak shape issues, follow the decision matrix below.

HPLC_Optimization_Workflow Start Analyze 1-(5-Fluoropyridin-2-yl) piperazine trihydrochloride CheckRet Is Retention Factor (k') > 2? Start->CheckRet PathPoorRet No (Elutes in Void) CheckRet->PathPoorRet PathGoodRet Yes (Retained) CheckRet->PathGoodRet StratHILIC Strategy A: HILIC Mode (>70% ACN, Bare Silica/Amide) PathPoorRet->StratHILIC StratHighPH Strategy B: High pH RP-HPLC (pH 10.5, Hybrid C18) PathPoorRet->StratHighPH CheckShape Check Peak Symmetry (Tailing Factor) PathGoodRet->CheckShape StratHILIC->CheckShape StratHighPH->CheckShape ShapeTail Tf > 1.5 (Tailing) CheckShape->ShapeTail ShapeGood Tf < 1.5 (Symmetrical) CheckShape->ShapeGood FixTail Add 0.1% TEA or Increase Buffer to 20mM ShapeTail->FixTail Validated Method Validated ShapeGood->Validated FixTail->CheckShape

Caption: Decision tree for optimizing retention and peak shape of polar basic piperazine derivatives.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to sample analysis unless the "System Suitability Verification" criteria are met.

Protocol A: HILIC Method for the Trihydrochloride Salt

HILIC is ideal for this molecule as it leverages the polarity of the trihydrochloride salt rather than fighting it, utilizing both hydrophilic partitioning and ion-exchange mechanisms[3][10].

1. Column Selection: Use an unbonded bare silica or Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)[5][10]. 2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in highly purified water, adjusted to pH 3.0 with formic acid. Causality: The 20 mM concentration is critical to ensure sufficient ionic strength to control secondary ion-exchange interactions and maintain reproducible retention[4][8].

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile. 3. Gradient/Isocratic Elution:

  • Start at 90% B (highly organic).

  • Run isocratically or apply a shallow gradient down to 70% B over 10 minutes. Note: In HILIC, water is the strong eluting solvent. Decreasing acetonitrile elutes the compound[8]. 4. Sample Diluent: Dissolve the sample in a diluent matching the starting mobile phase (e.g., 90% ACN). Injecting a highly aqueous sample will disrupt the water layer on the column and cause peak splitting[2]. 5. System Suitability Verification:

  • k' (Retention Factor): Must be ≥ 2.0.

  • Tailing Factor (Tf): Must be ≤ 1.5.

Protocol B: High-pH Reversed-Phase Method

If HILIC is unavailable, high-pH RP-HPLC is the secondary choice. By raising the pH above the pKa of the piperazine (pH > 10.5), the molecule becomes neutral, allowing standard C18 retention and eliminating silanol-induced tailing[1].

1. Column Selection: Must use a high-pH resistant hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH C18)[1][5]. Standard silica will dissolve at this pH. 2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile or Methanol. 3. Elution: Standard reversed-phase gradient (e.g., 5% B to 95% B over 15 minutes). 4. System Suitability Verification:

  • Resolution (Rs): > 2.0 from any degradation products.

  • Theoretical Plates (N): > 10,000.

Part 4: Quantitative Data Summary

The following table summarizes expected chromatographic parameters when applying different optimization strategies to piperazine-derived basic salts.

Chromatographic StrategyMobile Phase pHRetention Factor (k')Tailing Factor (Tf)Primary Retention Mechanism
Standard RP-HPLC (C18) 3.0 (0.1% FA)0.2 - 0.5 (Poor)> 2.5 (Severe)Hydrophobic Partitioning (Failed)
Standard RP-HPLC + TEA 6.5 (TEA Buffer)0.8 - 1.2 (Low)1.1 - 1.3 (Good)Partitioning + Silanol Masking
High-pH RP-HPLC (BEH) 10.5 (NH₄HCO₃)3.5 - 5.0 (High)1.0 - 1.2 (Excellent)Hydrophobic Partitioning (Neutral Base)
HILIC (Bare Silica) 3.0 (Ammonium Formate)4.0 - 6.0 (High)1.1 - 1.4 (Good)Hydrophilic Partitioning + Cation Exchange

Part 5: Mechanism of Peak Tailing & Mitigation

Understanding the molecular interaction at the stationary phase surface is critical for troubleshooting. The diagram below illustrates the causality of peak tailing and how our protocols chemically intervene.

Silanol_Interaction_Mechanism Molecule Protonated Piperazine Ring (Positive Charge, pKa ~9.5) Interaction Strong Electrostatic Cation-Exchange Interaction Molecule->Interaction Silica Uncapped Silica Surface (Ionized Silanols Si-O⁻, pKa ~4) Silica->Interaction Result Severe Peak Tailing (Tf > 2.0) Interaction->Result Mitigation1 Mitigation 1: Add TEA (Competitively binds Si-O⁻) Result->Mitigation1 Mitigation2 Mitigation 2: High pH >10.5 (Deprotonates Piperazine) Result->Mitigation2

Caption: Mechanistic pathway of silanol-induced peak tailing and targeted chemical mitigations.

References

  • Troubleshooting Peak Tailing in LC Scribd
  • Retention Mechanisms in HILIC Chromatography: Important Considerations for Robust LC-MS Applic
  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders
  • Hydrophilic Interaction Liquid Chrom
  • Home | HPLC Calculator (Troubleshooting Column Interactions) Khemit
  • Enhanced Retention of Polar Analytes Utilizing Novel 1.
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids NIH (PMC)
  • Hydrophilic interaction liquid chromatography (HILIC)
  • HILIC HYDROPHILIC INTERACTION CHROM
  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC LCGC (Chrom

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of fluorinated vs non-fluorinated piperazine derivatives in medicinal chemistry

The piperazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacokinetic backbone for a vast array of therapeutics, including antipsychotics, antidepressants, and antimicrobial agents. How...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacokinetic backbone for a vast array of therapeutics, including antipsychotics, antidepressants, and antimicrobial agents. However, traditional non-fluorinated piperazines frequently present significant developability liabilities: their high basicity often leads to poor oral absorption, while their electron-rich C–H bonds are prime targets for rapid oxidative metabolism.

To overcome these hurdles, the strategic incorporation of fluorine atoms (e.g., mono-fluoro, gem-difluoro, or trifluoromethyl substitutions) onto the piperazine ring has emerged as a transformative strategy. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated piperazine derivatives, detailing the mechanistic causality behind their divergent performance and providing self-validating experimental protocols for their evaluation.

Mechanistic Causality: The Impact of Fluorination

The decision to transition from a non-fluorinated to a fluorinated piperazine derivative is driven by three core physicochemical modulations:

  • pKa Attenuation via Inductive Effects : Fluorine is the most electronegative element. When positioned adjacent to the basic nitrogen of a piperazine ring, it exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the nitrogen lone pair, lowering the pKa from approximately 9.8 to a more neutral 7.0–8.5. At physiological pH (7.4), this shift exponentially increases the fraction of the un-ionized drug, directly enhancing passive transcellular permeability and oral absorption.

  • Metabolic Shielding : The C–F bond is exceptionally strong (~116 kcal/mol compared to ~99 kcal/mol for a C–H bond). By replacing vulnerable C–H bonds with fluorine, medicinal chemists can block cytochrome P450 (CYP450)-mediated oxidation and N-dealkylation, significantly reducing intrinsic clearance and prolonging the drug's in vivo half-life.

  • Lipophilicity and Target Affinity : While fluorine is generally hydrophobic, its effect on the lipophilicity (LogP/LogD) of saturated heterocycles is highly tunable depending on spatial orientation. Furthermore, the highly polarized C–F bond can act as a weak hydrogen-bond acceptor, engaging in multipolar interactions with target protein residues to enhance binding affinity.

Comparative Data Analysis

The following table synthesizes the quantitative pharmacological shifts typically observed when transitioning from a non-fluorinated piperazine to a rationally fluorinated analog.

ParameterNon-Fluorinated PiperazineFluorinated Piperazine (e.g., 3-Fluoro)Pharmacological Consequence
pKa (Basic Nitrogen) 9.0 – 9.87.0 – 8.5Lower pKa increases the un-ionized fraction at pH 7.4, enhancing passive membrane permeability.
Lipophilicity (LogD at pH 7.4) BaselineModulated (Often +0.2 to +1.0)Improved lipid bilayer partitioning; highly tunable based on the spatial orientation of the fluorine atom(s).
Metabolic Clearance (CL_int) High (Rapid N-dealkylation)Low to ModerateSteric and electronic shielding by C–F bonds prevents CYP450-mediated metabolism, extending half-life.
Target Receptor Affinity BaselineFrequently EnhancedFluorine engages in specific multipolar interactions with target proteins, often increasing potency.

Pathway Visualization: Pharmacokinetic Optimization

Mechanism cluster_0 Non-Fluorinated cluster_1 Fluorinated (e.g., 3-Fluoro) Lead Piperazine Scaffold NF_pKa High pKa (~9.8) Highly Ionized at pH 7.4 Lead->NF_pKa NF_Met Vulnerable C-H Bonds Rapid CYP450 Oxidation Lead->NF_Met F_pKa Lowered pKa (~7.5) Increased Un-ionized Fraction Lead->F_pKa Rational Fluorination F_Met Strong C-F Bonds Metabolic Shielding Lead->F_Met Rational Fluorination Outcome1 Poor Oral Absorption & Short Half-life NF_pKa->Outcome1 NF_Met->Outcome1 Outcome2 Enhanced Permeability & Prolonged Half-life F_pKa->Outcome2 F_Met->Outcome2

Mechanistic divergence in pharmacokinetics between non-fluorinated and fluorinated piperazines.

Case Studies in Drug Development

  • 5-HT1D Receptor Ligands : Research published in the Journal of Medicinal Chemistry demonstrated that incorporating fluorine into piperazine-linked 5-HT1D receptor ligands significantly reduced the pKa of the basic nitrogen. This precise reduction in basicity dramatically improved oral absorption compared to non-fluorinated piperidine and piperazine analogs, proving that basicity modulation is a primary driver of bioavailability ().

  • Immunomodulators : Recent studies on novel fluorinated piperazine derivatives complexed with β-cyclodextrin have shown targeted restoration of T-cell subsets in pulmonary inflammation models. The fluorination maintained target engagement while optimizing the compound's stability and immunoregulatory efficacy ().

  • Antimicrobial Agents : Fluorinated piperazinyl-substituted quinazolines have exhibited extraordinary minimum inhibitory concentrations against multidrug-resistant bacterial strains. The addition of fluoro and trifluoromethyl groups enhanced binding affinity without inducing cytotoxicity in human cells ().

Experimental Methodologies

To objectively evaluate the success of a fluorination strategy, the following self-validating protocols must be employed. Each step is designed with internal controls to ensure absolute data integrity.

Protocol 1: High-Throughput pKa and LogD7.4 Determination

Objective : Quantify the inductive effect of fluorination on basicity and physiological lipophilicity. Causality : Measuring the exact pKa shift is critical; a drop from 9.5 to 8.0 can increase the un-ionized fraction at pH 7.4 by over 30-fold, exponentially improving membrane crossing. Self-Validating Mechanism : The inclusion of reference standards (Propranolol for high LogD, Atenolol for low LogD) ensures the biphasic partitioning system is fully equilibrated and the LC-MS/MS quantification remains linear.

Step-by-Step Procedure :

  • Preparation : Prepare 10 mM DMSO stock solutions of the non-fluorinated control, the fluorinated test compound, and the reference standards (Propranolol and Atenolol).

  • Buffer Equilibration : Add 500 µL of octanol and 500 µL of PBS (pH 7.4) to a 2 mL deep-well plate. Shake at 1000 rpm for 1 hour to mutually saturate the phases.

  • Spiking : Spike 5 µL of the 10 mM compound stocks into the pre-equilibrated biphasic system.

  • Partitioning : Seal the plate and shake at 1000 rpm for 2 hours at 25°C to ensure complete thermodynamic distribution of the compound between the aqueous and lipid phases.

  • Phase Separation : Centrifuge the plate at 3000 × g for 15 minutes to sharply separate the octanol and aqueous layers.

  • Quantification : Carefully extract 50 µL from each layer, dilute with 450 µL of acetonitrile containing an internal standard, and analyze via LC-MS/MS. Calculate LogD7.4 as the log10 ratio of the peak area in octanol to the peak area in buffer.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective : Evaluate the metabolic shielding provided by the C–F bond against CYP450 enzymes. Causality : CYP450 enzymes require electron transfer from NADPH to catalyze the oxidation of the piperazine ring. By monitoring the depletion of the parent compound in the presence of NADPH, we can directly correlate structural fluorination with resistance to enzymatic degradation. Self-Validating Mechanism : The assay runs concurrently with Verapamil (a rapid clearance control) and Warfarin (a stable control). If these controls fall outside historical confidence intervals, the assay is automatically invalidated.

Step-by-Step Procedure :

  • Master Mix Preparation : Prepare a master mix containing human liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Compound Addition : Add the fluorinated and non-fluorinated piperazine derivatives (final concentration 1 µM) to separate reaction vials containing the master mix. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality note: Without NADPH, CYP450 enzymes remain inactive, serving as a negative control for non-CYP mediated instability.

  • Time-Course Sampling : At precise intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching : Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard. Causality note: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating proteins for clean LC-MS/MS injection.

  • Analysis : Centrifuge the quenched samples at 4000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) and intrinsic clearance (CL_int) based on the logarithmic decay of the parent compound.

References

  • Title : Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Targeted Restoration of T-Cell Subsets by a Fluorinated Piperazine Derivative β-Cyclodextrin Complex in Experimental Pulmonary Inflammation Source : Molecules (MDPI) URL :[Link]

  • Title : Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents Source : Asian Journal of Organic & Medicinal Chemistry URL :[Link]

  • Title : Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Comparative

A Comparative Guide to the Validation of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride as an Analytical Reference Standard

Introduction: The Imperative of a Well-Characterized Reference Standard In the landscape of pharmaceutical development, the accuracy and reliability of analytical data form the bedrock of safety, efficacy, and regulatory...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development, the accuracy and reliability of analytical data form the bedrock of safety, efficacy, and regulatory compliance. At the heart of this analytical framework lies the reference standard, a highly purified and characterized material against which all measurements are made.[1] As defined by the United States Pharmacopeia (USP), reference standards are critical for achieving accurate and reproducible results in modern chromatographic and spectrophotometric methods.[2][3] The validation of a candidate material for use as a reference standard is, therefore, not a perfunctory exercise but a rigorous scientific investigation to establish its fitness for purpose.

This guide provides a comprehensive framework for the validation of a candidate batch of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride, a key building block in medicinal chemistry. We will objectively compare the necessary analytical performance data against the stringent criteria required for a primary reference standard. This document is designed for researchers, analytical scientists, and quality control professionals, offering both the theoretical basis for experimental choices and detailed, actionable protocols grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).[4][5]

Pillar 1: The Validation Master Plan - An Integrated Approach

The objective of validating a reference standard is to demonstrate its suitability for its intended purpose, which primarily includes identity confirmation, purity testing, and assay of test articles.[6] A holistic validation strategy, as outlined in ICH guideline Q2(R1), involves a series of experiments that collectively define the material's critical quality attributes.[7] We will not treat these as isolated tests but as an interconnected system of characterization.

The workflow for qualifying a reference standard is a systematic process, beginning with unambiguous identification and culminating in the assignment of a purity or potency value.

G cluster_0 cluster_1 Phase 1: Identity Confirmation cluster_2 Phase 2: Purity Profiling cluster_3 Phase 3: Potency Assignment cluster_4 A Candidate Material (1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride) B Structural Elucidation (NMR, MS, FTIR) A->B Is it the correct molecule? C Organic Impurities (HPLC-DAD) B->C If identity is confirmed G Mass Balance Calculation C->G Quantify all impurities D Residual Solvents (GC-HS) D->G Quantify all impurities E Water Content (Karl Fischer) E->G Quantify all impurities F Inorganic Impurities (Residue on Ignition) F->G Quantify all impurities H Orthogonal Check (e.g., qNMR, Titration) G->H Confirm value I Qualified Reference Standard (Assigned Purity & Uncertainty) H->I Final qualification

Caption: Workflow for Analytical Reference Standard Qualification.

Pillar 2: Executing the Validation - Protocols and Comparative Data

Identity Confirmation: An Unambiguous Fingerprint

Identity testing ensures that the candidate material is, unequivocally, 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride. Relying on a single technique is insufficient; a combination of spectroscopic methods provides orthogonal data, building a robust and irrefutable identity profile.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides detailed information about the molecular structure, including the connectivity of atoms and the number of protons and carbons in unique chemical environments. The resulting spectra should be consistent with the proposed structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution MS (HRMS) can provide an elemental composition, offering a powerful confirmation of the chemical formula.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation. The resulting spectrum serves as a unique fingerprint for the compound.

Rationale for Multi-Technique Approach: While MS confirms the mass and NMR confirms the carbon-hydrogen framework, FTIR confirms the presence of key functional groups (e.g., N-H, C-F, aromatic C-H). Together, they leave no ambiguity about the material's identity.

Purity Profiling: The Sum of Its Parts

The purity of a reference standard is its most critical attribute. Impurities can be organic (process-related or degradation products), inorganic, or residual solvents from the manufacturing process.[1] A comprehensive purity assessment requires multiple analytical techniques, each targeting a specific class of impurities.

Table 1: Purity Profile Analysis and Acceptance Criteria

Parameter Method Rationale Typical Acceptance Criteria for Primary Standard
Organic Purity HPLC with Diode Array Detection (HPLC-DAD) Separates and quantifies non-volatile organic impurities. DAD provides spectral data to assess peak purity. Purity ≥ 99.5%
Residual Solvents Headspace Gas Chromatography (GC-HS) with FID Separates and quantifies volatile organic solvents remaining from synthesis and purification. As per ICH Q3C limits
Water Content Coulometric Karl Fischer Titration Specifically quantifies water content, which is critical for a hygroscopic trihydrochloride salt. ≤ 0.5%

| Inorganic Impurities | Residue on Ignition (Sulphated Ash) | Measures the amount of non-volatile inorganic substances remaining after combustion. | ≤ 0.1% |

Assay (Potency) Assignment: The Mass Balance Approach

For a highly purified substance, the most accurate method for assigning a potency value is often the mass balance approach.[8] This method defines the percentage of the pure analyte as 100% minus the sum of all measured impurities. This approach is powerful because it relies on the direct measurement of impurities, which are present at low levels and can often be quantified with high accuracy.

G cluster_0 Quantified Impurities Total 100% Impurity_Organic Organic Impurities (from HPLC) Total->Impurity_Organic - Impurity_Water Water Content (from KF) Total->Impurity_Water - Impurity_Solvent Residual Solvents (from GC) Total->Impurity_Solvent - Impurity_Inorganic Inorganic Content (from ROI) Total->Impurity_Inorganic - Assay Assigned Assay Value (Purity) A->Assay =

Caption: Mass Balance Calculation for Assay Assignment.

Table 2: Example Calculation for Assay of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride

Analysis Result
Chromatographic Purity (100% - Sum of organic impurities) 99.85%
Water Content 0.10%
Residual Solvents 0.02%
Residue on Ignition <0.01% (not detected)
Calculated Assay (as-is basis) 100% - 0.10% - 0.02% = 99.88%

| Final Assigned Purity | 99.9% (Reported from chromatographic purity, corrected for water and solvents) |

Note: The calculation demonstrates the principle. The final assigned value often considers the uncertainty of each measurement.

An orthogonal method, such as quantitative NMR (qNMR) or a titrimetric assay, should be employed to verify the result from the mass balance approach.[9] Agreement between two independent methods provides very high confidence in the assigned value.

Pillar 3: The Final Comparison - Qualifying the Candidate Lot

The ultimate goal is to compare the comprehensive analytical data against pre-defined specifications for a primary reference standard. This objective comparison determines the suitability of the candidate material.

Table 3: Comparative Guide - Candidate Lot vs. Primary Standard Requirements

Attribute Analytical Method Experimental Result (Example) Acceptance Criteria Pass/Fail
Identity ¹H NMR, MS, FTIR Spectra consistent with structure Conforms to known spectra and theoretical structure Pass
Purity (Organic) HPLC-DAD 99.85% ≥ 99.5% Pass
Assay (Potency) Mass Balance / qNMR 99.9% (as is) ≥ 99.0% (as is) Pass
Single Largest Impurity HPLC-DAD 0.08% ≤ 0.1% Pass
Water Content Karl Fischer 0.10% ≤ 0.5% Pass
Residual Solvents GC-HS Methanol: 200 ppm Methanol: ≤ 3000 ppm (ICH Q3C) Pass
Residue on Ignition Gravimetric <0.01% ≤ 0.1% Pass

| Overall Assessment | - | - | All criteria met | Suitable for use as a Primary Analytical Reference Standard |

Conclusion

The validation of an analytical reference standard for 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride is a multi-faceted process that demands rigorous experimental design and adherence to established scientific principles. This guide has demonstrated that by systematically evaluating identity, purity, and potency through a suite of orthogonal analytical techniques, a candidate material can be confidently qualified. The comparison of experimental data against stringent, pre-defined acceptance criteria, grounded in pharmacopeial and regulatory standards[2][4][10], provides the necessary evidence of its suitability. A well-characterized reference standard is not merely a reagent; it is the anchor of analytical quality, ensuring the integrity of data throughout the drug development lifecycle.

Appendix: Key Experimental Protocols

A.1. Organic Purity by HPLC-DAD
  • Instrumentation: UHPLC or HPLC system with a Diode Array Detector (DAD).

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: 254 nm, with spectral acquisition from 200-400 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard into a 20 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.

  • System Suitability:

    • Precision: Five replicate injections of the standard solution should have an RSD of ≤ 2.0% for the main peak area.

    • Tailing Factor: Tailing factor for the main peak should be between 0.8 and 1.5.

  • Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.

A.2. Water Content by Coulometric Karl Fischer Titration
  • Instrumentation: Coulometric Karl Fischer Titrator.

  • Reagent: Appropriate coulometric KF reagent for aldehydes/ketones or general use.

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the standard directly into the titration vessel.

  • Procedure: Perform the titration according to the instrument manufacturer's instructions. Run a blank determination to ensure low drift.

  • System Suitability: Verify the reagent performance using a certified water standard. The recovery should be between 98.0% and 102.0%.

  • Calculation: The instrument directly reports the water content as a percentage or in µg. Calculate the weight percentage based on the sample mass.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • <11> USP REFERENCE STANDARDS (Official as of 01-Nov-2020). USP.

  • Using USP Reference Standards. USP.

  • How Impurity Reference Standards Ensure Drug Safety. HealthManagement.org.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • Reference-Standard Material Qualification. Pharmaceutical Technology.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. PubMed, National Library of Medicine.

  • <11> USP REFERENCE STANDARDS (Pharmacopeial Forum). USP.

  • Digital Standards Enable Modernization of Drug Discovery and Manufacturing. USP.

  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights.

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO).

Sources

Safety & Regulatory Compliance

Safety

1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride proper disposal procedures

The disposal of highly functionalized pharmaceutical intermediates like 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride requires precise logistical planning to ensure laboratory safety, environmental compliance, and...

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Author: BenchChem Technical Support Team. Date: March 2026

The disposal of highly functionalized pharmaceutical intermediates like 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride requires precise logistical planning to ensure laboratory safety, environmental compliance, and cost-efficiency. As a fluorinated, chlorinated amine salt, this compound presents specific waste profiling challenges under Resource Conservation and Recovery Act (RCRA) guidelines.

This guide provides a comprehensive, self-validating standard operating procedure (SOP) for the segregation, containerization, and ultimate disposal of this compound in a professional research setting.

Physicochemical Waste Profiling

Before implementing a disposal plan, we must analyze the chemical's structural features to understand why specific waste streams are required. The presence of covalently bound halogens (fluorine) and ionic halogens (chloride) dictates strict segregation protocols.

Table 1: Waste Characterization Profile

PropertyValue / CharacteristicDisposal Implication
Chemical Formula C9H15Cl3FN3[1]Contains multiple halogens (F, Cl). Must be strictly segregated into Halogenated Organic waste streams to prevent toxic emissions during incineration[2].
Salt Form TrihydrochlorideDissolution in aqueous media releases 3 equivalents of HCl, resulting in highly acidic solutions. May trigger EPA D002 (Corrosive) characteristic classification[3].
Physical State Solid powderRisk of aerosolization/dust inhalation during transfer. Requires disposal in sealable, puncture-resistant solid waste containers.

Waste Stream Decision Pathway

The state in which the chemical is discarded (pure solid, aqueous solution, or organic reaction mixture) determines its regulatory classification and downstream treatment.

WasteFlow Gen Waste Generation: 1-(5-Fluoropyridin-2-yl)piperazine 3HCl Solid Solid Waste (Powder, Empty Vials) Gen->Solid Aq Aqueous Solution (Acidic Buffers/Extractions) Gen->Aq Org Organic Solution (Reaction Mixtures) Gen->Org HalSolid Halogenated Solid Waste Container Solid->HalSolid Corrosive Corrosive Aqueous Waste (D002) Aq->Corrosive If pH <= 2.0 HalOrg Halogenated Organic Solvent Waste Org->HalOrg Segregate from Non-Halogenated Incineration Licensed Vendor: High-Temp Incineration with Caustic Scrubbing HalSolid->Incineration Corrosive->Incineration HalOrg->Incineration

Decision tree for 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride laboratory waste routing.

Step-by-Step Disposal Standard Operating Procedure (SOP)

Step 1: Hazard Assessment and PPE Verification
  • The Logic: 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride is an irritant. The primary risk during disposal is the aerosolization of the fine powder or exposure to highly acidic aqueous waste.

  • Procedure: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a standard laboratory coat. All transfers of dry powder waste must be conducted within a certified chemical fume hood.

Step 2: Waste Segregation (The Halogen Rule)
  • The Logic: Environmental Protection Agency (EPA) guidelines and licensed waste vendors require strict separation of halogenated and non-halogenated organics. Incinerating halogenated compounds (containing F and Cl) requires specialized rotary kilns equipped with caustic scrubbers to neutralize the resulting hydrofluoric (HF) and hydrochloric (HCl) gases and to prevent the formation of highly toxic dioxins and furans[2]. Mixing halogenated waste into a non-halogenated stream compromises the entire container, leading to severe vendor penalties and environmental hazards.

  • Procedure:

    • Organic Solutions: Deposit any solvent mixtures containing this compound exclusively into containers designated for "Halogenated Organic Solvents."

    • Solid Waste: Dispose of contaminated weighing paper, pipette tips, and empty vials in a dedicated "Halogenated Solid Waste" pail.

Step 3: Managing Aqueous Waste (D002 Compliance)
  • The Logic: Because this compound is a trihydrochloride salt, dissolving it in water significantly lowers the pH. Under EPA regulations, any aqueous waste with a pH less than or equal to 2.0 is classified as a D002 Characteristic Hazardous Waste (Corrosive)[3].

  • Procedure:

    • Test the pH of the aqueous waste stream using standard indicator strips.

    • If the pH is ≤ 2.0, it must be collected in a compatible, non-metallic container (e.g., High-Density Polyethylene - HDPE) labeled explicitly as "Hazardous Waste - Corrosive Liquids (D002)."

    • Note: Do not attempt to neutralize the waste unless your facility has a specific elementary neutralization permit or exemption in place.

Step 4: Containerization and Labeling
  • The Logic: Proper labeling ensures that downstream environmental health and safety (EHS) personnel and external contractors can safely profile the waste for transport.

  • Procedure:

    • Ensure all waste containers are securely capped when not actively receiving waste.

    • Attach a hazardous waste tag. Clearly write the full chemical name: "1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride." Avoid using abbreviations or internal project codes.

    • Check the appropriate hazard boxes on the label: "Toxic" and, if applicable, "Corrosive."

Step 5: Ultimate Disposal via Licensed Contractor
  • The Logic: Laboratory personnel do not treat this waste on-site. The self-validating endpoint of this protocol is the safe hand-off to a licensed hazardous waste contractor.

  • Procedure: Transfer the sealed, labeled containers to your facility's central accumulation area (CAA). The contractor will subject the halogenated waste to high-temperature liquid injection or rotary kiln incineration (>1000°C) coupled with wet air scrubbing to safely mineralize the compound into CO2, H2O, and inorganic salts[2].

References

  • Hazardous Waste Lists and Characteristic Waste - OARS. Northeastern University Environmental Health and Safety. URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA). URL:[Link]

Sources

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